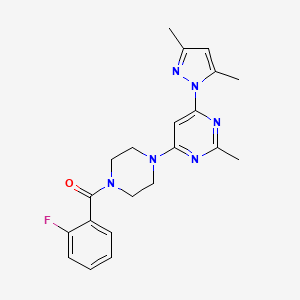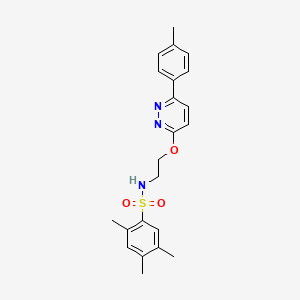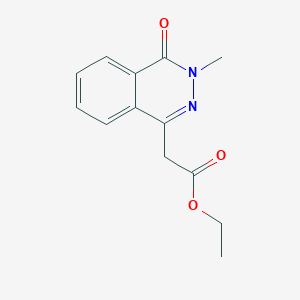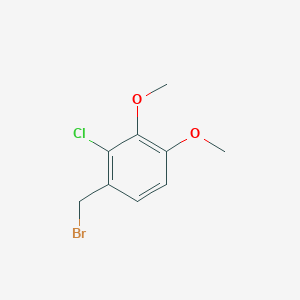![molecular formula C21H18Cl3NO B2488060 1,1-Bis(4-chlorophenyl)-2-[(2-chlorophenyl)methylamino]ethanol CAS No. 321432-81-9](/img/structure/B2488060.png)
1,1-Bis(4-chlorophenyl)-2-[(2-chlorophenyl)methylamino]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The synthesis and study of chlorophenyl and chloroethanol derivatives are significant due to their diverse applications in the chemical and pharmaceutical industries. These compounds often serve as intermediates in the synthesis of more complex molecules or as key components in drug development.
Synthesis Analysis
The synthesis of chlorophenyl ethanol derivatives typically involves esterification and reduction processes. For instance, 2-(4-Chlorophenyl)ethanol was synthesized from 2-(4-chlorophenyl)acetic acid through esterification at room temperature followed by reduction at elevated temperatures, achieving a yield of over 95% (Yang Lirong, 2007).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including NMR and X-ray diffraction. For example, the crystal structure of a bis(3-chlorophenyl) compound was established, demonstrating the molecular conformation and interactions that stabilize the structure (Heng-Shan Dong et al., 2009).
Applications De Recherche Scientifique
Application in Environmental Analysis
A novel sample preparation technique called dispersive liquid-phase microextraction was developed for preconcentrating and determining dicofol and its degradation products in water samples. This technique involved using a new ionic liquid as the extraction solvent, coupled with gas chromatography mass spectrometry. This method offers simplicity, rapidity, good extraction efficiency, and has been successfully applied to environmental water samples (Li et al., 2010).
Metabolic Studies
Research on the urinary metabolites of certain chlorophenyl compounds in female hamsters showed that the primary metabolite for both DDT and DDD is 2,2-bis(p-chlorophenyl) acetic acid. This study indicates that the metabolic disposition of DDT in the hamster, a species refractory to DDT tumorigenicity, is similar to that observed in mice, which are sensitive to DDT tumorigenicity (Gold & Brunk, 1983).
Study of Catalytic Reactions
In a study focused on the liquid-phase catalytic hydrodechlorination of 1,1-bis(p-chlorophenyl)-2,2-dichloroethylene (p, p′-DDE), the use of catalysts like Pd on activated carbon and Ni on kieselguhr was explored. This research provides insights into the catalytic processes involving chlorophenyl compounds and contributes to the understanding of complex reaction networks in such systems (Lapierre et al., 1978).
Investigation of Soil Contamination
A study investigating the concentration and impact of DDT and its metabolites in Turkish agricultural soils highlighted the continued presence and environmental effects of these compounds. This research emphasized the importance of understanding the sources of DDT contamination, especially in areas where dicofol-based pesticides are used (Turgut et al., 2012).
Propriétés
IUPAC Name |
1,1-bis(4-chlorophenyl)-2-[(2-chlorophenyl)methylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl3NO/c22-18-9-5-16(6-10-18)21(26,17-7-11-19(23)12-8-17)14-25-13-15-3-1-2-4-20(15)24/h1-12,25-26H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUYZFWJZHZEML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Bis(4-chlorophenyl)-2-[(2-chlorophenyl)methylamino]ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2487982.png)


![2-{[2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid](/img/structure/B2487985.png)

![2-oxo-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2H-chromene-3-carboxamide](/img/structure/B2487988.png)
![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2487992.png)
![1-(2,3-Dimethylphenyl)-5-[(4-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2487993.png)
![N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide](/img/structure/B2487994.png)

